molecular formula C27H36AgClN2 B8034721 Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver

Cat. No.: B8034721
M. Wt: 531.9 g/mol
InChI Key: GNVDTUAJUVJOFQ-UHFFFAOYSA-M
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Description

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver is a coordination compound that features a silver center coordinated to a chloro ligand and a sterically hindered N-heterocyclic carbene (NHC) ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver typically involves the reaction of silver salts with the corresponding NHC ligand. One common method includes the reaction of silver chloride with 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the silver center .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity. The use of automated reactors and continuous flow systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver undergoes various types of reactions, including:

    Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines or halides.

    Oxidative Addition: The silver center can participate in oxidative addition reactions, forming higher oxidation state complexes.

    Reductive Elimination: This compound can undergo reductive elimination to form new carbon-silver or carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, phosphines, and bases. Typical reaction conditions involve inert atmospheres, moderate temperatures, and solvents such as dichloromethane or tetrahydrofuran .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield various silver complexes with different ligands, while oxidative addition can produce higher oxidation state silver compounds.

Scientific Research Applications

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver involves the coordination of the NHC ligand to the silver center, which stabilizes the metal and enhances its reactivity. The steric hindrance provided by the bulky NHC ligand prevents unwanted side reactions and increases the selectivity of the compound in catalytic processes . The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver is unique due to the combination of the silver center and the sterically hindered NHC ligand. This combination provides distinct reactivity and selectivity compared to its copper and gold analogs. The silver center offers unique electronic properties that can be advantageous in specific catalytic and material applications .

Properties

InChI

InChI=1S/C27H36N2.Ag.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVDTUAJUVJOFQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36AgClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver
Reactant of Route 2
Reactant of Route 2
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver
Reactant of Route 3
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver
Reactant of Route 4
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver
Reactant of Route 5
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver
Reactant of Route 6
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver

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